2-Azaspiro[4.5]decan-6-one hydrochloride
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Overview
Description
2-Azaspiro[45]decan-6-one hydrochloride is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-6-one hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . This process leads to the formation of the pyrrolidine ring, which is a key component of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-6-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-Azaspiro[4.5]decan-6-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Uniqueness
2-Azaspiro[4.5]decan-6-one hydrochloride is unique due to its specific spiro structure and the presence of a pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-6-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-3-1-2-4-9(8)5-6-10-7-9;/h10H,1-7H2;1H |
InChI Key |
LIWLOJKHKYWKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC2)C(=O)C1.Cl |
Origin of Product |
United States |
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